molecular formula C10H9BrF3NO3 B14048859 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B14048859
M. Wt: 328.08 g/mol
InChI Key: FMJILUAFMNKXLL-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3NO3. This compound is characterized by the presence of a bromopropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The addition of a bromopropyl group to the benzene ring using bromine or a brominating agent.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromopropyl group, to form corresponding alcohols or carboxylic acids.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the bromopropyl group can undergo substitution reactions with biological nucleophiles. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the nitro group but has a trifluoromethyl group instead of a trifluoromethoxy group.

    1-Bromo-3-phenylpropane: This compound lacks both the nitro and trifluoromethoxy groups, making it less versatile in certain applications.

    1-Bromo-2-(trifluoromethoxy)benzene: This compound lacks the nitro group and has a different substitution pattern on the benzene ring.

Properties

Molecular Formula

C10H9BrF3NO3

Molecular Weight

328.08 g/mol

IUPAC Name

1-(3-bromopropyl)-3-nitro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF3NO3/c11-6-2-4-7-3-1-5-8(15(16)17)9(7)18-10(12,13)14/h1,3,5H,2,4,6H2

InChI Key

FMJILUAFMNKXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])OC(F)(F)F)CCCBr

Origin of Product

United States

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